molecular formula C17H11BrClN3O2 B11541536 5-bromo-N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide

5-bromo-N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide

Cat. No.: B11541536
M. Wt: 404.6 g/mol
InChI Key: VMZOLAJBJSOPKJ-UFFVCSGVSA-N
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Description

5-bromo-N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is a complex organic compound that features a combination of bromine, chlorine, furan, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 5-bromo-3-pyridinecarbohydrazide with 5-(4-chlorophenyl)furan-2-carbaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Properties

Molecular Formula

C17H11BrClN3O2

Molecular Weight

404.6 g/mol

IUPAC Name

5-bromo-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H11BrClN3O2/c18-13-7-12(8-20-9-13)17(23)22-21-10-15-5-6-16(24-15)11-1-3-14(19)4-2-11/h1-10H,(H,22,23)/b21-10+

InChI Key

VMZOLAJBJSOPKJ-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)Cl

Origin of Product

United States

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